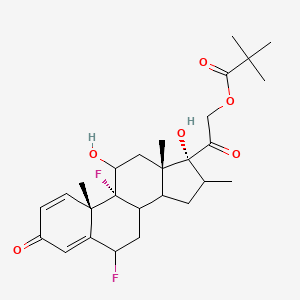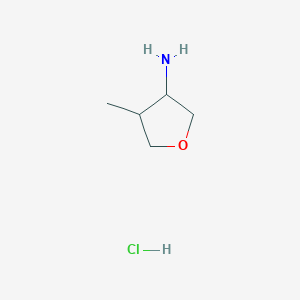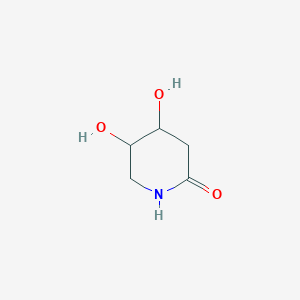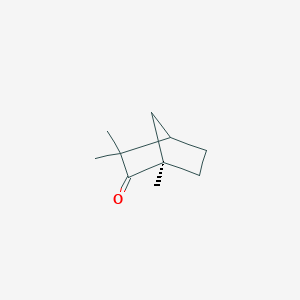
(R)-Fenchone; L-(-)-Fenchone; L-Fenchone; l-Fenchone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Fenchone, L-(-)-Fenchone, L-Fenchone, and l-Fenchone are stereoisomers of fenchone, a bicyclic monoterpene ketone. These compounds are naturally occurring and are found in various essential oils, including those from fennel and star anise. Fenchone is known for its characteristic camphor-like odor and is used in the flavor and fragrance industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Fenchone can be synthesized through several methods. One common synthetic route involves the cyclization of geranyl acetate in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions typically include a temperature range of 0-5°C and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of fenchone often involves the extraction of essential oils from plants like fennel and star anise, followed by fractional distillation to isolate the compound. Supercritical CO2 extraction is another method used to obtain high-purity fenchone from plant materials.
Analyse Chemischer Reaktionen
Types of Reactions
Fenchone undergoes various chemical reactions, including:
Oxidation: Fenchone can be oxidized to fencholic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of fenchone with sodium borohydride yields fenchol.
Substitution: Halogenation of fenchone can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Fencholic acid.
Reduction: Fenchol.
Substitution: Halogenated fenchone derivatives.
Wissenschaftliche Forschungsanwendungen
Fenchone has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of fenchone involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. In anti-inflammatory applications, fenchone inhibits the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-κB.
Vergleich Mit ähnlichen Verbindungen
Fenchone is often compared with other monoterpenes like camphor and borneol. While all three compounds share a similar bicyclic structure, fenchone is unique due to its distinct odor and specific biological activities. Camphor is known for its cooling sensation and is used in topical analgesics, whereas borneol is used in traditional medicine for its anti-inflammatory properties.
Similar Compounds
- Camphor
- Borneol
- Menthol
Fenchone’s unique combination of chemical properties and biological activities makes it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C10H16O |
|---|---|
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
(1R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H16O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7H,4-6H2,1-3H3/t7?,10-/m1/s1 |
InChI-Schlüssel |
LHXDLQBQYFFVNW-OMNKOJBGSA-N |
Isomerische SMILES |
C[C@@]12CCC(C1)C(C2=O)(C)C |
Kanonische SMILES |
CC1(C2CCC(C2)(C1=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


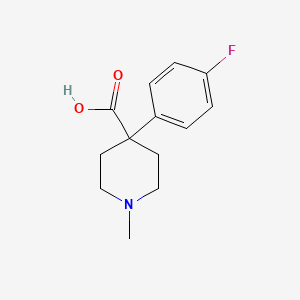
![4-oxo-N-phenyl-4-[2-(phenylacetyl)hydrazinyl]butanamide](/img/structure/B14797204.png)
![2-amino-N-cyclopropyl-3-methyl-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B14797208.png)
methanone](/img/structure/B14797209.png)
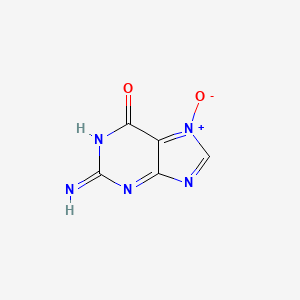
![Carbamic acid, [3-[[4-[[[[2-(ethenyloxy)phenyl]sulfonyl]amino]carbonyl]-2-methoxyphenyl]methyl]-1-methyl-1H-indol-5-yl]-, cyclopentyl ester](/img/structure/B14797219.png)
![Carbamic acid, N-[(1S,2R)-2-azidocyclohexyl]-, 1,1-dimethylethyl ester](/img/structure/B14797221.png)

![tert-butyl N-[4-[(2-phenylcyclopropyl)amino]cyclohexyl]carbamate](/img/structure/B14797242.png)
![(2E)-N-{[4-(tert-butylsulfamoyl)phenyl]carbamothioyl}-3-(naphthalen-1-yl)prop-2-enamide](/img/structure/B14797247.png)
![2-amino-N-cyclopropyl-N-[(2-iodophenyl)methyl]propanamide](/img/structure/B14797263.png)
